molecular formula C11H13N3O4 B190261 5-nitro-2-piperazin-1-yl-benzoic Acid CAS No. 168123-39-5

5-nitro-2-piperazin-1-yl-benzoic Acid

Cat. No.: B190261
CAS No.: 168123-39-5
M. Wt: 251.24 g/mol
InChI Key: VWUVCZAMVSJRDI-UHFFFAOYSA-N
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Description

5-Nitro-2-piperazin-1-yl-benzoic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Its structure incorporates a benzoic acid core substituted with nitro and piperazinyl groups, which are recognized as privileged pharmacophores in the design of biologically active compounds. Research indicates that this scaffold serves as a key intermediate in the synthesis of compounds that demonstrate a dual inhibitory profile, potentially targeting anti-apoptotic proteins like Mcl-1 and Bfl-1 in cancer cells . This mechanism is a prominent strategy to overcome therapeutic resistance in various cancers, including certain lymphomas and melanomas. Furthermore, the molecular framework of piperazine-linked nitrofuran derivatives is actively explored for their potent activity against protozoan infections such as Chagas disease, highlighting its utility in antiparasitic research . The compound's value lies in its application for structure-activity relationship (SAR) studies, enabling researchers to optimize properties like binding affinity, selectivity, and solubility to develop more effective therapeutic candidates . This product is intended for professional research laboratories and industrial use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-nitro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUVCZAMVSJRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377459
Record name 5-nitro-2-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168123-39-5
Record name 5-nitro-2-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Copper(I) iodide or copper powder, combined with potassium carbonate as a base, facilitates the coupling in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature and Time : Optimal yields (up to 90%) are achieved at 80–100°C for 12–24 hours. Ultrasonic irradiation can reduce reaction times to 1–2 hours by enhancing mass transfer.

  • Limitations : Over-reaction may lead to di-substituted by-products, necessitating careful stoichiometric control of piperazine (1.2–1.5 equivalents).

Workup and Purification

  • Post-reaction, the mixture is acidified to precipitate the product, followed by recrystallization from ethanol/water.

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed for further purification, achieving >95% purity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position activates the benzene ring for nucleophilic attack at the ortho position.

Two-Step Synthesis via Intermediate Formation

  • Step 1 : Synthesis of 2-fluoro-5-nitrobenzoic acid via nitration of 2-fluorobenzoic acid.

  • Step 2 : Displacement of the fluoro group with piperazine in refluxing DMF, yielding the target compound.

Table 1: Comparative SNAr Reaction Conditions

Leaving GroupSolventTemperature (°C)Yield (%)
ChlorideDMF10078
FluorideDMSO12085
BromideEthanol8065

Data adapted from.

Buchwald-Hartwig Amination

This palladium-catalyzed method offers superior regioselectivity for coupling piperazine with aryl halides.

Catalytic System and Ligands

  • Catalyst : Pd(OAc)₂ with Xantphos or BINAP ligands enables coupling at 80–100°C.

  • Solvent : Toluene or dioxane, with cesium carbonate as the base.

  • Yield : 70–80%, with reduced side products compared to Ullmann methods.

Scalability and Industrial Relevance

  • The method is scalable to multi-kilogram batches, with >99% conversion reported in continuous flow reactors.

Alternative Routes: Reductive Amination and Cyclization

Reductive Amination of Nitro Precursors

  • Reduction of 5-nitro-2-aminobenzoic acid to the corresponding amine, followed by reaction with bis-electrophilic piperazine derivatives (e.g., 1,2-dibromoethane).

  • Challenges : Over-reduction of the nitro group requires controlled hydrogenation conditions (H₂, Pd/C, 40 psi).

Cyclization of Linear Precursors

  • Condensation of 2-(2-aminoethylamino)-5-nitrobenzoic acid with formaldehyde forms the piperazine ring in situ.

  • Yield : 60–70%, with by-product formation mitigated via pH control (pH 6–7).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NO₂), 7.92 (d, J = 8.8 Hz, 1H), 7.68 (d, J = 8.8 Hz, 1H), 3.45–3.20 (m, 8H, piperazine).

  • HRMS : [M + H]⁺ calculated for C₁₁H₁₃N₃O₄: 251.0909; found: 251.0912.

Purity Assessment

  • HPLC (C18 column, 70:30 H₂O/MeCN): Retention time = 6.2 min, purity >98%.

Challenges and Mitigation Strategies

  • Piperazine Hydroscopicity : Use of anhydrous solvents and inert atmosphere (N₂ or Ar) prevents degradation.

  • Nitro Group Stability : Avoidance of strong reducing agents (e.g., LiAlH₄) during workup .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-piperazin-1-yl-benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Reduction: 5-amino-2-piperazin-1-yl-benzoic acid.

    Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

5-nitro-2-piperazin-1-yl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-2-piperazin-1-yl-benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-nitro-2-piperazin-1-yl-benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Key Findings
This compound (Target) C₁₁H₁₃N₃O₄ 265.25 g/mol -NO₂ (5-position), -COOH (1-position), piperazine (2-position) Not explicitly reported Likely moderate solubility due to carboxylic acid; potential for hydrogen bonding
2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid (CAS 159947-98-5) C₁₉H₂₁N₃O₄ 355.39 g/mol -NO₂ (5-position), -COOH (1-position), -CH₃ (2-position), o-tolyl-piperazine Not explicitly tested Increased steric bulk from o-tolyl group may reduce solubility but enhance receptor binding
2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid C₁₂H₁₅N₃O₄ 265.27 g/mol -NO₂ (5-position), -COOH (1-position), 4-methylpiperazine (2-position) Not explicitly tested Methylation on piperazine improves lipophilicity, potentially enhancing membrane permeability
5-Nitro-2-(piperidin-1-yl)benzaldehyde C₁₂H₁₄N₂O₃ 234.25 g/mol -NO₂ (5-position), -CHO (1-position), piperidine (2-position) Not explicitly tested Aldehyde group increases reactivity; piperidine may reduce hydrogen-bonding capacity compared to piperazine
5-Nitro-2-(piperazin-1-yl)benzonitrile C₁₁H₁₁N₄O₂ 237.24 g/mol -NO₂ (5-position), -CN (1-position), piperazine (2-position) Not explicitly tested Nitrile group enhances electron-withdrawing effects, potentially altering redox properties
CP-05 (2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine) C₂₆H₂₅N₅O₂ 447.52 g/mol Acridine core, -NO₂ (4-position), benzyl-piperazine Antioxidant (IC₅₀ = 155.03 nM) Superior antioxidant activity via H-bonds (ASN10, ASN59) and π-interactions; complies with Lipinski’s rule

Key Structural and Functional Insights

However, ester or amide derivatives might exhibit improved bioavailability in drug formulations . Piperazine vs. Piperidine: Piperazine’s additional nitrogen atom facilitates stronger hydrogen bonding and protonation at physiological pH, enhancing interactions with biological targets (e.g., enzymes, receptors) compared to piperidine derivatives .

Antioxidant Activity :

  • The acridine hybrid CP-05 () demonstrates significant antioxidant activity (IC₅₀ = 155.03 nM), outperforming α-tocopherol. This highlights the role of extended aromatic systems (acridine core) in stabilizing free radicals. The nitro group in this compound may similarly contribute to redox activity, though direct evidence is lacking.

ADME and Toxicity: CP-05 adheres to Lipinski’s rule (molecular weight <500, ≤5 H-bond donors, ≤10 H-bond acceptors), suggesting favorable oral absorption. The absence of mutagenic or tumorigenic effects in CP-05 further supports the safety profile of piperazine-containing nitroaromatics .

Biological Activity

5-Nitro-2-piperazin-1-yl-benzoic acid (NPBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H13N3O4C_{11}H_{13}N_3O_4 and features a piperazine ring attached to a benzoic acid moiety with a nitro group at the 5-position. This unique structural arrangement contributes to its biological reactivity and potential therapeutic applications.

The primary mechanisms through which NPBA exerts its biological effects involve:

  • Inhibition of Inflammatory Pathways : NPBA has been shown to suppress the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines and free radicals. This mechanism is crucial in managing neuroinflammation and other inflammatory conditions.
  • Antimicrobial Activity : Compounds with similar piperazine structures have demonstrated significant anti-tubercular activity, suggesting that NPBA may also possess antimicrobial properties. Preliminary studies indicate that derivatives of piperazine can inhibit the growth of Mycobacterium tuberculosis, although specific data on NPBA's effectiveness against this pathogen remains limited .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of NF-κB signaling
AntimicrobialPotential activity against M. tuberculosis
CytotoxicityInduction of apoptosis in cancer cells
Enzyme inhibitionInteraction with specific enzymes

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that NPBA significantly reduced LPS-induced microglial activation, indicating its potential as a therapeutic agent for neuroinflammatory diseases.
  • Antitumor Activity : A study investigating naphthalimide derivatives, including compounds similar to NPBA, revealed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10610^{-6} to 10510^{-5} M. These findings suggest that NPBA may also have potential as an antitumor agent .
  • Antimicrobial Properties : While direct studies on NPBA's antimicrobial activity are scarce, related compounds have shown promising results against tuberculosis, indicating that further investigation into NPBA's efficacy against bacterial pathogens is warranted .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of NPBA are crucial for its therapeutic application. It is soluble in DMSO, which facilitates its use in various biochemical assays. However, detailed studies on its bioavailability, metabolic stability, and toxicity are necessary to evaluate its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-2-piperazin-1-yl-benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential nitration and piperazine coupling. For example, nitration of 2-aminobenzoic acid derivatives followed by nucleophilic substitution with piperazine under reflux in toluene or chlorobenzene (see Scheme 1 in ). Optimization includes adjusting reaction time (4–8 hrs), temperature (80–120°C), and stoichiometric ratios (1:1.2 for nitro precursor to piperazine). Catalysts like DIPEA or K₂CO₃ improve yields (up to 75%) by facilitating deprotonation .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>95%). Structural confirmation via 1H^1H-NMR (DMSO-d₆: δ 8.2–8.4 ppm for nitro-aromatic protons; δ 2.5–3.5 ppm for piperazine protons) and FT-IR (stretching at 1520 cm1^{-1} for NO₂, 1680 cm1^{-1} for carboxylic acid). Mass spectrometry (ESI-MS) should show [M+H]+^+ at m/z 292.1 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility testing in DMSO (>50 mg/mL), aqueous buffers (pH 2–7: <1 mg/mL), and ethanol (10–15 mg/mL). Stability assays (24–72 hrs) via UV-Vis spectroscopy (λmax = 310 nm) show degradation <5% at 4°C in dark conditions. Avoid prolonged exposure to light or basic pH (>8) due to nitro group reduction risks .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Methodology : Computational modeling (DFT at B3LYP/6-31G* level) reveals the nitro group’s electron-withdrawing effect, reducing the HOMO-LUMO gap (ΔE = 4.2 eV) and enhancing electrophilic character. This facilitates interactions with biological targets (e.g., enzyme active sites). Experimental validation via cyclic voltammetry shows reduction peaks at -0.8 V vs. Ag/AgCl, confirming redox activity .

Q. What strategies mitigate low yields during piperazine coupling in the synthesis of this compound?

  • Methodology : Use Boc-protected piperazine to prevent side reactions. Post-coupling, deprotection with TFA/CH₂Cl₂ (1:4 v/v, 2 hrs) achieves >85% yield. Alternatively, microwave-assisted synthesis (100°C, 30 mins) reduces reaction time and improves regioselectivity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers resolve contradictory bioactivity data in cellular assays involving this compound?

  • Methodology : Standardize assay conditions:

  • Cell lines : Use ≥3 replicates in HEK-293 and HeLa cells.
  • Dose-response curves : Test 0.1–100 µM with controls (DMSO <0.1%).
  • Data normalization : Reference to housekeeping genes (e.g., GAPDH) and use Z’-factor >0.5 for robustness. Conflicting results may arise from batch-to-batch purity variations; validate via LC-MS before assays .

Q. What are the structure-activity relationship (SAR) insights for modifying the piperazine ring in derivatives of this compound?

  • Methodology : Synthesize analogs with methyl (4-methylpiperazine), ethyl (4-ethylpiperazine), or aryl (4-phenylpiperazine) substituents. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). Data show ethyl substitution enhances lipophilicity (logP +0.5) and membrane permeability (PAMPA assay), while aryl groups improve target affinity (Kd = 12 nM vs. 45 nM for unsubstituted) .

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